3-Amino-2-(5-chloro-2-methoxyphenyl)propan-1-ol
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Overview
Description
3-Amino-2-(5-chloro-2-methoxyphenyl)propan-1-ol is an organic compound with a complex structure that includes an amino group, a chloro-substituted aromatic ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(5-chloro-2-methoxyphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the addition of a hydroxyl group to the propan-1-ol chain .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(5-chloro-2-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various functional groups in place of the chloro group.
Scientific Research Applications
3-Amino-2-(5-chloro-2-methoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-2-(5-chloro-2-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid: Similar structure but with an acetic acid group instead of a propan-1-ol chain.
5-Chloro-2-methoxybenzaldehyde: Precursor in the synthesis of the target compound.
3-Amino-2-(5-chloro-2-methoxyphenyl)propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
3-Amino-2-(5-chloro-2-methoxyphenyl)propan-1-ol is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both an amino group and a hydroxyl group allows for diverse chemical reactions and potential biological activities.
Properties
Molecular Formula |
C10H14ClNO2 |
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Molecular Weight |
215.67 g/mol |
IUPAC Name |
3-amino-2-(5-chloro-2-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-14-10-3-2-8(11)4-9(10)7(5-12)6-13/h2-4,7,13H,5-6,12H2,1H3 |
InChI Key |
CNYRVBKCPKQQCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(CN)CO |
Origin of Product |
United States |
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